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molecular formula C7H7Cl2NO B8603485 (6-Amino-2,3-dichlorophenyl)methanol

(6-Amino-2,3-dichlorophenyl)methanol

Cat. No. B8603485
M. Wt: 192.04 g/mol
InChI Key: FQXHOORDPMHZMR-UHFFFAOYSA-N
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Patent
US04146718

Procedure details

A solution of borane (0.55 mol) in 550 ml of tetrahydrofuran was slowly added, over a period of 1 hour, to a solution of 5,6-dichloroanthranilic acid (44.5 g, 0.216 mol) in tetrahydrofuran (1200 ml). The solution was heated at reflux for 18 hours, cooled and treated slowly with 550 ml of 1N HCl. The tetrahydrofuran was removed in vacuo at 30° and the aqueous mixture was washed with ether and then made basic with concentrated NH4OH. The resulting solid was extracted with ether, dried (K2CO3) and the solvent was evaporated to leave 31.5 g. (76%) of the title compound as light pinkish needles, m.p. 133.5°-135°. An analytical sample was prepared by recrystallization from benzene; white needles, m.p. 134°-135.5°.
Quantity
0.55 mol
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
B.[Cl:2][C:3]1[C:11]([Cl:12])=[C:7]([C:8](O)=[O:9])[C:6]([NH2:13])=[CH:5][CH:4]=1.Cl>O1CCCC1>[NH2:13][C:6]1[C:7]([CH2:8][OH:9])=[C:11]([Cl:12])[C:3]([Cl:2])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
0.55 mol
Type
reactant
Smiles
B
Name
Quantity
44.5 g
Type
reactant
Smiles
ClC1=CC=C(C(C(=O)O)=C1Cl)N
Name
Quantity
550 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
550 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed in vacuo at 30°
WASH
Type
WASH
Details
the aqueous mixture was washed with ether
EXTRACTION
Type
EXTRACTION
Details
The resulting solid was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to leave 31.5 g

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=C1CO)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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